molecular formula C18H15FIN B11085551 (3aS,4R,9bR)-4-(2-fluorophenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-4-(2-fluorophenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11085551
M. Wt: 391.2 g/mol
InChI Key: YZWAHQXDJPAJTQ-FHSNZYRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,4R,9bR)-4-(2-fluorophenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,9bR)-4-(2-fluorophenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization and substitution steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,9bR)-4-(2-fluorophenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(3aS,4R,9bR)-4-(2-fluorophenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aS,4R,9bR)-4-(2-fluorophenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.

    Isoquinoline: A structural isomer of quinoline with similar properties but different biological activities.

    Fluoroquinolines: Quinoline derivatives with fluorine substituents, known for their enhanced biological activity and stability.

Uniqueness

(3aS,4R,9bR)-4-(2-fluorophenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorine and iodine atoms enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15FIN

Molecular Weight

391.2 g/mol

IUPAC Name

(3aS,4R,9bR)-4-(2-fluorophenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C18H15FIN/c19-16-7-2-1-4-14(16)18-13-6-3-5-12(13)15-10-11(20)8-9-17(15)21-18/h1-5,7-10,12-13,18,21H,6H2/t12-,13+,18-/m1/s1

InChI Key

YZWAHQXDJPAJTQ-FHSNZYRGSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3)I)C4=CC=CC=C4F

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)I)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.